molecular formula C7H6BrIN2O B13681241 2-Bromo-6-iodobenzohydrazide

2-Bromo-6-iodobenzohydrazide

Cat. No.: B13681241
M. Wt: 340.94 g/mol
InChI Key: KKRSOTUENPAFDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-iodobenzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of both bromine and iodine atoms attached to a benzene ring, along with a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-iodobenzohydrazide typically involves the reaction of 2-Bromo-6-iodobenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The general reaction scheme is as follows:

    Starting Material: 2-Bromo-6-iodobenzoic acid

    Reagent: Hydrazine hydrate

    Solvent: Ethanol or methanol

    Conditions: Reflux

The reaction proceeds with the formation of the hydrazide derivative, which can be isolated and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-iodobenzohydrazide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The hydrazide group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Condensation Reactions: The hydrazide group can react with carbonyl compounds to form hydrazones.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

    Substitution: Formation of azide or thiocyanate derivatives.

    Oxidation: Formation of corresponding oxidized products.

    Reduction: Formation of reduced hydrazide derivatives.

Scientific Research Applications

2-Bromo-6-iodobenzohydrazide has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of potential pharmaceutical agents due to its ability to form various bioactive derivatives.

    Biological Studies: The compound can be used to study enzyme interactions and inhibition mechanisms.

    Material Science: It can be employed in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-6-iodobenzohydrazide largely depends on its interaction with biological targets. The hydrazide group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The presence of bromine and iodine atoms can also influence the compound’s reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-chlorobenzohydrazide
  • 2-Iodobenzohydrazide
  • 2-Bromo-4-chlorobenzaldehyde

Comparison

2-Bromo-6-iodobenzohydrazide is unique due to the presence of both bromine and iodine atoms, which can impart distinct chemical and physical properties compared to similar compounds. For instance, the combination of these halogens can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C7H6BrIN2O

Molecular Weight

340.94 g/mol

IUPAC Name

2-bromo-6-iodobenzohydrazide

InChI

InChI=1S/C7H6BrIN2O/c8-4-2-1-3-5(9)6(4)7(12)11-10/h1-3H,10H2,(H,11,12)

InChI Key

KKRSOTUENPAFDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)I)C(=O)NN)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.